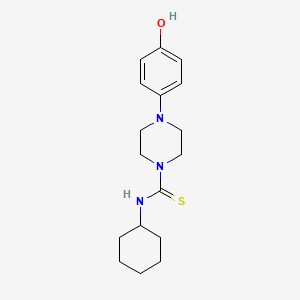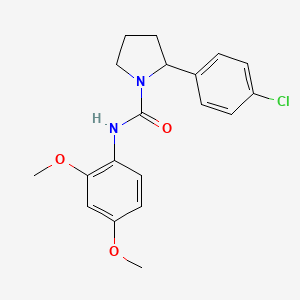![molecular formula C23H22FN3O2 B6075325 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as FP-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a proline-based inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
作用机制
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide works by inhibiting the enzyme DPP-4, which is responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and decrease glucagon secretion. This results in improved glucose metabolism and decreased blood glucose levels.
Biochemical and Physiological Effects
Studies have shown that 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has a number of biochemical and physiological effects. In addition to its effects on glucose metabolism, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to improve lipid metabolism by decreasing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of metabolic disorders.
实验室实验的优点和局限性
One advantage of using 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is its specificity for DPP-4. This allows researchers to study the effects of DPP-4 inhibition on glucose metabolism without the confounding effects of other enzymes. However, one limitation of using 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are a number of future directions for the study of 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One direction is the investigation of its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Another direction is the development of more potent and selective DPP-4 inhibitors based on the structure of 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. Finally, the effects of long-term treatment with 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide on glucose and lipid metabolism should be investigated in animal models.
合成方法
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-(3-pyridinyloxy)benzaldehyde with (S)-proline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product. The intermediate product is then reacted with 3-fluorobenzylamine to form the final product, 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide.
科学研究应用
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. DPP-4 inhibitors such as 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide have been shown to improve glucose metabolism by increasing insulin secretion and decreasing glucagon secretion. 1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been studied for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
属性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c24-18-7-3-6-17(14-18)16-27-13-5-10-21(27)23(28)26-20-9-1-2-11-22(20)29-19-8-4-12-25-15-19/h1-4,6-9,11-12,14-15,21H,5,10,13,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVPZCJLGCAUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)
![4-benzyl-1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]piperidine](/img/structure/B6075249.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[3-(methylthio)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6075251.png)


![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)
![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)

![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)
![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)
![methyl N-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B6075318.png)
![1-[1-({1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6075330.png)